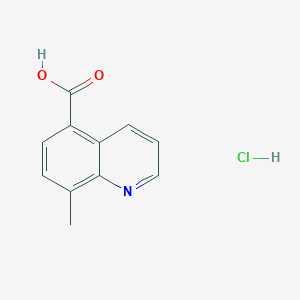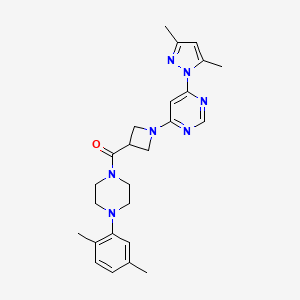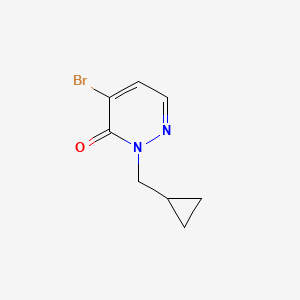
4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one is a chemical compound with the molecular formula C<sub>8</sub>H<sub>9</sub>BrN<sub>2</sub>O . It belongs to the pyridazinone class of compounds and contains a bromine atom attached to a pyridazinone ring. The cyclopropylmethyl group further modifies its structure.
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one consists of a pyridazinone ring with a cyclopropylmethyl group and a bromine atom attached. The precise arrangement of atoms can be visualized using molecular modeling software or by referring to scientific literature.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, or oxidative processes. Investigating its reactivity with different reagents and conditions would yield valuable insights into its behavior.
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 229.07 g/mol
- Melting Point : Typically in the range of 82-86°C
- Boiling Point : Notably high, around 310°C
- Solubility : Solubility properties in various solvents need to be determined experimentally.
科学的研究の応用
Synthesis of Novel Compounds
Research into the synthesis of novel heterocyclic compounds using derivatives of pyridazinone as key starting materials or intermediates is prominent. For instance, the utility of similar brominated compounds in the preparation of novel series of heterocyclic derivatives, including aroylacrylic acids, pyridazinones, and furanones derivatives, has been described. These compounds are synthesized through reactions with various chemicals under specific conditions, further reacting to form novel heterocycles, which are then studied for their antibacterial activities (El-Hashash et al., 2015).
Physical Chemical Characterization and Applications
The compound's derivatives also find application in material science, particularly in the tuning of the color and photophysical properties of metal complexes. Research has demonstrated the synthesis and characterization of heteroleptic mononuclear cyclometalated complexes with tetrazolate chelate ligands, showing a range of redox and emission properties. This exploration is crucial for the development of materials with specific optical properties, potentially useful in organic light-emitting devices and biological labeling (Stagni et al., 2008).
Potential Biological Activities
Further, the structural framework of pyridazinone derivatives opens avenues for the investigation into their biological activities. For example, a study synthesized and evaluated new pyridazin-3(2H)-one derivatives for their anticancer, antiangiogenic, and antioxidant activities, demonstrating the versatility of these compounds in medicinal chemistry (Kamble et al., 2015). The ability to modulate the structural components of these derivatives allows for the targeted investigation of their efficacy against various disease models.
Safety And Hazards
- Toxicity : Information on toxicity levels and safety precautions can be found in safety data sheets (SDS).
- Handling Precautions : Proper protective equipment (gloves, eye protection, etc.) should be used when handling this compound.
- Environmental Impact : Prevent spills from entering sewers or watercourses.
将来の方向性
Research on 4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one could explore its potential applications in drug discovery, materials science, or organic synthesis. Investigating its biological activity, pharmacological properties, and potential derivatives would be valuable for future studies.
Please note that for detailed synthetic procedures and specific safety information, consulting relevant scientific literature or experts in the field is essential. 🌟
特性
IUPAC Name |
4-bromo-2-(cyclopropylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-4-10-11(8(7)12)5-6-1-2-6/h3-4,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRKJXORHCVOHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C(=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

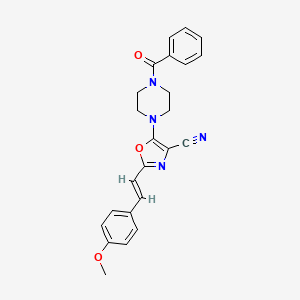
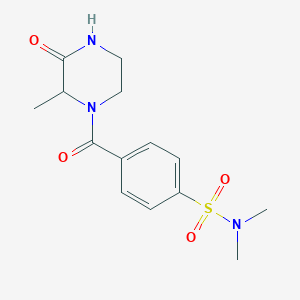
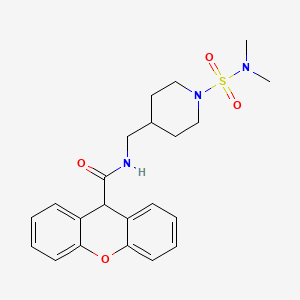
![2-cyclopentyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2739778.png)
![[(5-Chloro-2-methylphenyl)sulfamoyl]dimethylamine](/img/structure/B2739779.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739781.png)
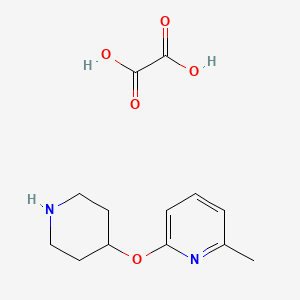
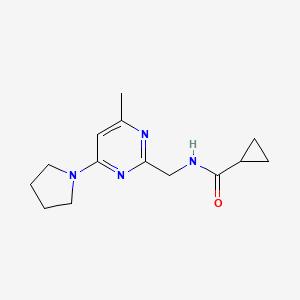
![1-[2-(Furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]-4-methylpiperazine](/img/structure/B2739785.png)
![N-[4-[chloro(difluoro)methoxy]phenyl]-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide](/img/structure/B2739787.png)
![1-(4-Methoxyphenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2739792.png)
![N-[2-[3,3-Dimethyl-2-(1-methylpyrazol-4-yl)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2739794.png)
